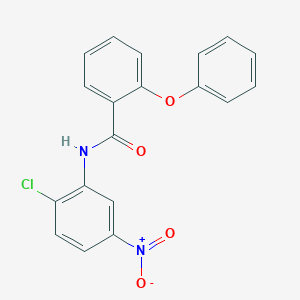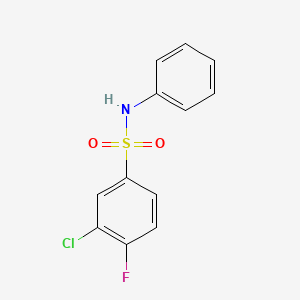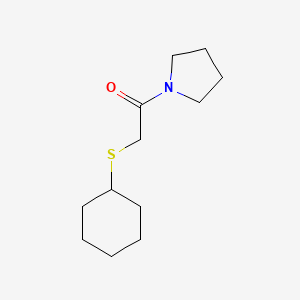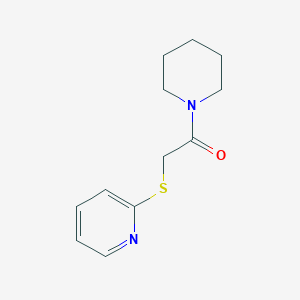
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide, commonly known as Nitrofen, is a herbicide that was widely used in agriculture for weed control. However, due to its harmful effects on the environment and human health, it has been banned in many countries. Despite its ban, Nitrofen continues to be a topic of interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
Nitrofen acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the death of the plant by preventing the production of chlorophyll, which is essential for photosynthesis.
Biochemical and Physiological Effects:
Nitrofen has been shown to have toxic effects on various organisms, including humans. It can cause liver damage, kidney damage, and developmental abnormalities in animals. It has also been shown to have mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofen has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits potent herbicidal activity, making it useful for studying the mechanism of action of herbicides.
However, Nitrofen also has several limitations for use in lab experiments. It is highly toxic and can pose a risk to researchers if proper safety precautions are not taken. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Nitrofen. One area of interest is the development of new herbicides based on the structure of Nitrofen. Another area of interest is the investigation of Nitrofen's potential use in the treatment of parasitic infections.
Additionally, Nitrofen's potential use in environmental remediation warrants further investigation. Its ability to remove heavy metals from contaminated soil and water could make it a valuable tool in the cleanup of polluted sites.
Conclusion:
In conclusion, Nitrofen is a herbicide that has been extensively studied for its potential applications in various fields. While it has been banned in many countries due to its harmful effects, it continues to be a topic of interest in scientific research. Its ability to inhibit the activity of PPO makes it a useful tool for studying the mechanism of action of herbicides. Its potential applications in medicine, agriculture, and environmental remediation make it a compound with significant potential for future research.
Synthesemethoden
Nitrofen can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitroaniline with phenoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Nitrofen in its pure form.
Wissenschaftliche Forschungsanwendungen
Nitrofen has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental remediation. In medicine, Nitrofen has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antifungal agent.
In agriculture, Nitrofen has been studied for its potential use as a herbicide in combination with other chemicals. It has also been investigated for its potential use in the control of parasitic weeds.
In environmental remediation, Nitrofen has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-16-11-10-13(22(24)25)12-17(16)21-19(23)15-8-4-5-9-18(15)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUMCSJOFNFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)

![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)